molecular formula C24H32FN3O4 B2780045 2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diisopropylacetamide CAS No. 886900-62-5

2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diisopropylacetamide

Cat. No.: B2780045
CAS No.: 886900-62-5
M. Wt: 445.535
InChI Key: HCNAIZAXGREXDH-UHFFFAOYSA-N
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Description

2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)-N,N-diisopropylacetamide is a useful research compound. Its molecular formula is C24H32FN3O4 and its molecular weight is 445.535. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that piperazine derivatives, which this compound is a part of, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs have a wide range of biological and pharmaceutical activity, suggesting that the compound might interact with multiple targets.

Mode of Action

It’s known that piperazine derivatives can interact with various receptors and enzymes, leading to a wide range of biological effects

Biochemical Pathways

Given the wide range of biological activities associated with piperazine derivatives , it’s likely that this compound could affect multiple pathways

Result of Action

Given the wide range of biological activities associated with piperazine derivatives , it’s likely that this compound could have multiple effects at the molecular and cellular level

Properties

IUPAC Name

2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxy-N,N-di(propan-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32FN3O4/c1-17(2)28(18(3)4)24(30)16-32-23-15-31-21(13-22(23)29)14-26-9-11-27(12-10-26)20-7-5-19(25)6-8-20/h5-8,13,15,17-18H,9-12,14,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCNAIZAXGREXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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